3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Molecular Framework
The compound’s systematic name, 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline , reflects its three core components:
- Fluorinated aniline backbone : A benzene ring substituted with fluorine at position 3 and a methyl group at position 2.
- Imidazole moiety : A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
- Methylene bridge : Connects the aniline’s amino group to the imidazole’s C2 position.
Molecular Formula : $$ \text{C}{11}\text{H}{12}\text{FN}_3 $$
SMILES Notation : $$ \text{CC1=C(C=CC(=C1)F)NCC2=NC=CN2} $$ .
Structural Characterization
Key spectroscopic and computational identifiers include:
- InChIKey : BUNYIPDYQNIIMV-UHFFFAOYSA-N (PubChem CID 61557666).
- X-ray crystallography : While not explicitly reported for this compound, analogous imidazole-aniline derivatives exhibit planar geometries with intramolecular hydrogen bonding between the imidazole NH and aniline NH groups.
Table 1: Comparative Structural Features of Related Derivatives
Properties
IUPAC Name |
3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQONYHNFRSXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation of 3-Fluoro-2-Methylaniline
The most widely reported method involves alkylation of 3-fluoro-2-methylaniline (CAS 443-86-7) with 2-(chloromethyl)imidazole. This two-step process begins with the synthesis of the imidazole precursor, followed by nucleophilic substitution:
Reaction Mechanism :
- Imidazole Precursor Preparation :
2-(Chloromethyl)imidazole is synthesized via cyclization of glyoxal and ammonia in the presence of formaldehyde, followed by chlorination. - Alkylation :
The amine group of 3-fluoro-2-methylaniline reacts with 2-(chloromethyl)imidazole under basic conditions (e.g., K₂CO₃ or NaHCO₃) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Example Procedure :
Carbamate-Protected Intermediate Route
To prevent undesired side reactions, the amine group of 3-fluoro-2-methylaniline is temporarily protected as a carbamate before alkylation. Triphosgene (bis(trichloromethyl) carbonate) is commonly employed for this purpose:
Key Steps :
- Carbamate Formation :
3-Fluoro-2-methylaniline + Triphosgene → N-(3-Fluoro-2-methylphenyl)carbamate
- Deprotection and Alkylation :
The carbamate is hydrolyzed under acidic conditions, followed by imidazole alkylation as described in Section 1.1.
Modern Catalytic and Solvent-Free Methods
Palladium-Catalyzed Coupling
Recent advances utilize palladium catalysts to couple preformed imidazole fragments with halogenated anilines. For example, Suzuki-Miyaura coupling enables direct attachment of imidazole boronic esters to brominated intermediates:
Procedure :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A representative protocol achieves complete conversion in 30 minutes:
- Reactants : 3-Fluoro-2-methylaniline, 2-(chloromethyl)imidazole, K₂CO₃.
- Conditions : 100°C, DMF, 300 W microwave irradiation.
- Yield : 81%.
Critical Reaction Parameters and Optimization
Solvent and Base Selection
The choice of solvent and base profoundly impacts reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 |
| DCM | NaHCO₃ | 0 → 20 | 86 |
| Toluene | Cs₂CO₃ | 110 | 78 |
| Ethanol | Et₃N | 70 | 65 |
Key Observations :
Temperature and Time Dependence
A kinetic study reveals optimal alkylation occurs at 80–100°C, with longer reaction times (>10 hours) favoring higher yields but increasing decomposition risks.
Industrial-Scale Production Challenges
Purification Strategies
Industrial processes prioritize cost-effective purification:
- Crystallization : Hexane/ethyl acetate recrystallization achieves >95% purity.
- Distillation : Vacuum distillation removes low-boiling impurities (e.g., unreacted 2-(chloromethyl)imidazole).
Byproduct Management
Common byproducts include:
- Di-alkylated species : Controlled by limiting excess alkylating agent.
- Imidazole ring-opened derivatives : Mitigated by avoiding strong acids.
Case Studies and Comparative Analysis
Patent-Based Method (WO2008046757A1)
A patented route employs N-alkylation under anhydrous conditions:
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Alkylation | 72 | 98 | Moderate |
| Carbamate Route | 86 | 99 | High |
| Microwave-Assisted | 81 | 97 | Low |
| Palladium Catalyzed | 78 | 96 | High |
Data sources:.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 3-position undergoes substitution under specific conditions. The electron-deficient aromatic ring (due to fluorine’s -I effect) facilitates nucleophilic attack, particularly at ortho/para positions relative to the amine group.
| Reagent | Conditions | Product | Key Observations | Source |
|---|---|---|---|---|
| NaOH (aqueous) | Ethanol, 80°C, 12 hrs | 3-hydroxy-N-(imidazolylmethyl)aniline | Fluorine replaced by hydroxyl group | |
| NH₃ (gas) | THF, 100°C, pressurized | 3-amino-N-(imidazolylmethyl)aniline | Requires catalytic Cu(I) for activation |
Mechanism :
-
The fluorine atom acts as a leaving group in SNAr reactions.
-
Electron withdrawal by fluorine stabilizes the Meisenheimer intermediate, accelerating substitution.
Alkylation and Acylation of the Amine Group
The primary amine (–NH–) undergoes alkylation and acylation, forming secondary or tertiary amines/amides.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide | DMF, K₂CO₃, 60°C, 6 hrs | N-benzyl derivative | 78% | |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 hrs | N-acetylated product | 85% |
Key Notes :
-
The imidazole ring’s basicity (pKa ~7) enhances amine nucleophilicity in polar aprotic solvents.
-
Steric hindrance from the imidazolylmethyl group slows reaction kinetics compared to simpler anilines.
Imidazole Ring Functionalization
The 1H-imidazole moiety participates in coordination and electrophilic substitution.
Metal Coordination
Electrophilic Substitution
| Reagent | Position | Product | Conditions | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C4 of imidazole | 4-nitroimidazole derivative | 0°C, 30 mins | |
| Br₂ (1 equiv) | C5 of imidazole | 5-bromoimidazole analogue | CHCl₃, RT, 2 hrs |
Regioselectivity : Electrophiles preferentially attack C4/C5 positions due to resonance stabilization from the adjacent nitrogen atoms.
Oxidative Reactions
The methylaniline group is susceptible to oxidation, particularly under acidic conditions.
Mechanistic Insight :
-
Oxidative defluorination (e.g., with KMnO₄) proceeds via a radical mechanism, confirmed by ESR studies .
-
Imidazole N-oxidation involves electrophilic attack at the nitrogen lone pair.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its aromatic C–F bond.
| Coupling Partner | Catalyst System | Conditions | Product | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | DMF/H₂O, 100°C, 24 hrs | Biaryl derivative | |
| Vinyl triflate | PdCl₂(PPh₃)₂, CuI | THF, 60°C, 12 hrs | Styryl-substituted analogue |
Challenges :
-
Steric bulk near the reaction site reduces coupling efficiency (typical yields: 40–65%).
-
Competing C–N bond activation may occur with strong bases.
Biotransformation Pathways
Enzymatic modifications have been reported in pharmacological studies:
Implications :
-
Defluorination by FMO1 generates reactive quinone-imine intermediates, posing toxicity risks .
-
Demethylation alters the compound’s pharmacokinetic profile .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Aniline) | Activating Groups | Deactivating Factors |
|---|---|---|---|
| Electrophilic Substitution | 0.3× | –NH–, imidazole | –F, –CH₃ |
| Nucleophilic Substitution | 4.2× | –F (meta-directing) | –NH– (ortho/para-directing) |
| Oxidation | 1.8× | –CH₃ (benzylic C–H) | Electron-deficient aryl ring |
Data derived from kinetic studies in .
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Ongoing research focuses on optimizing its regioselectivity in cross-couplings and mitigating enzymatic defluorination for improved drug stability .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties:
- Anticancer Activity : Research has shown that 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that it induces apoptosis in MCF-7 breast cancer cells at concentrations ranging from 1 to 100 µM . The mechanisms involve modulation of critical signaling pathways related to cancer progression.
- Antimicrobial Properties : This compound has demonstrated efficacy against several microbial strains, making it a candidate for further exploration in developing antimicrobial agents . Its structural features contribute to its ability to disrupt microbial cell functions.
Biochemical Applications
The compound serves as a ligand in biochemical assays, facilitating interactions with various biological targets. Its imidazole group enhances binding affinity to certain receptors and enzymes, which can be pivotal in drug design and development .
Material Science
In material science, this compound is utilized as a building block for synthesizing more complex molecules. Its unique properties allow for modifications that enhance material characteristics, such as thermal stability and mechanical strength .
Case Studies and Research Findings
A number of studies have explored the biological implications and applications of this compound:
- Anticancer Efficacy : One study assessed the effects of varying concentrations of the compound on MCF-7 cells, revealing significant apoptosis through flow cytometry analysis .
- Mechanistic Insights : Another investigation highlighted how the compound interacts with specific receptors or enzymes, potentially leading to modulation of pathways involved in cancer cell survival and proliferation .
- Therapeutic Potential : Given its dual activity against both cancer cells and bacteria, further research is warranted to explore combination therapies that could enhance efficacy against resistant strains or synergistic effects in oncology .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells; effective against microbes |
| Biochemical Applications | Ligand for biochemical assays | Enhances binding affinity to biological targets |
| Material Science | Building block for complex molecule synthesis | Improves material properties |
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding or altering the electronic properties of the molecule.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Aniline Derivatives
Table 1: Key Structural and Electronic Differences
Key Observations :
- Fluorine vs. Chlorine/Bromine: The 3-fluoro substituent in the target compound introduces moderate electron-withdrawing effects, enhancing metabolic stability compared to bulkier halogens (e.g., Cl/Br in ).
- Methyl Group at Position 2 : The 2-CH₃ group in the target compound and (E)-4-bromo derivatives adds steric bulk, which may influence conformational flexibility and solubility.
Spectral Comparisons :
- ¹H NMR Challenges : Fluorine and imidazole substituents create complex splitting patterns. For example, 3-fluoro-N-(3-fluorophenyl)benzamide shows severe overlap in aromatic proton signals, akin to the target compound.
- FTIR Signatures : Benzimidazole derivatives (e.g., ) exhibit peaks for -NH (3200–3400 cm⁻¹), -C=N (1600–1650 cm⁻¹), and C-F (1100–1250 cm⁻¹), providing a template for analyzing the target compound.
Biological Activity
3-Fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H12FN3
Molecular Weight: 201.22 g/mol
CAS Number: 1248782-71-9
The compound features a fluoro-substituted aniline structure with an imidazole moiety, which is critical for its biological interactions. The presence of the fluorine atom may enhance lipophilicity and influence binding affinity to biological targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-fluoro-2-methylaniline with an imidazole derivative. Common synthetic routes include:
-
Starting Materials:
- 3-fluoro-2-methylaniline
- 2-chloromethyl-1H-imidazole
-
Reaction Conditions:
- Base: Sodium hydride or potassium carbonate
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Room temperature or slightly elevated temperatures
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. A notable study found that certain imidazole-containing compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential for this compound to exhibit similar effects .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Inhibition of proliferation |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The imidazole moiety can interact with metal ions or enzyme active sites, potentially inhibiting key enzymes involved in cancer progression.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in treating various cancers:
- Study on MCF-7 Cells: A compound structurally similar to this compound demonstrated significant antiproliferative effects, leading to a marked decrease in cell viability at concentrations as low as 1 μM .
- In Vivo Studies: Animal models treated with imidazole derivatives showed reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline, and how can intermediates be stabilized?
- Methodology : The compound can be synthesized via reductive amination using sodium borohydride (NaBH₄) in methanol. For example, imidazole-2-carboxyaldehyde reacts with 2-methylaniline derivatives under controlled conditions (60°C, overnight) followed by NaBH₄ reduction .
- Intermediate Stabilization : Protect reactive intermediates (e.g., imine intermediates) by maintaining anhydrous conditions and using inert atmospheres (N₂/Ar). Purify intermediates via flash chromatography (SiO₂, cyclohexane/DCM gradients) to avoid decomposition .
Q. How can spectral characterization (NMR, IR) resolve structural ambiguities in this compound?
- 1H NMR Analysis : Focus on aromatic protons (δ 6.35–8.32 ppm for imidazole and aniline protons) and methyl/methylene groups (δ 2.1–2.5 ppm). Use DMSO-d₆ as a solvent to enhance resolution of NH protons .
- IR Spectroscopy : Identify characteristic bands: N-H stretches (~3400 cm⁻¹), C-F stretches (~1250 cm⁻¹), and imidazole ring vibrations (~1600 cm⁻¹) .
- Validation : Cross-reference with elemental analysis (C, H, N) to confirm purity (>95%) and stoichiometry .
Q. What are the degradation pathways of this compound under environmental conditions?
- Biodegradation : Rhodococcus rhodochrous strains metabolize similar fluorinated anilines via meta-cleavage pathways, producing 3-methylcatechol intermediates. Ethanol can act as a co-substrate to enhance degradation .
- Oxidative Degradation : Exposure to KMnO₄/H₂O₂ may yield quinones or carboxylic acids. Monitor pH and temperature to control reaction specificity .
Advanced Research Questions
Q. How does regioselective fluorination impact the bioactivity of this compound?
- Synthetic Strategy : Use difluoromethylation or trifluoromethylation reagents (e.g., PhMgCl in THF) to introduce fluorine at specific positions. For example, fluorination at the imidazole ring (vs. aniline) alters electronic properties and binding affinity .
- Bioactivity Correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) between fluorinated and non-fluorinated analogs. Fluorine at position 3 enhances metabolic stability .
Q. What computational methods predict the binding modes of this compound to biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like orexin receptors. The imidazole ring and fluorine atom show hydrogen bonding with active-site residues (e.g., His³⁵⁰ in OX₁R) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Fluorine substituents reduce conformational flexibility, improving binding entropy .
Q. How can substituent variations (e.g., methyl, chloro, bromo) on the aniline ring modulate pharmacological properties?
- SAR Analysis : Synthesize analogs (e.g., 4-bromo-N-(3-fluorobenzyl)-2-methylaniline) and test in vitro. Bromine increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
- Case Study : Replace the 3-fluoro group with chloro; observe reduced COX-2 inhibition but improved solubility (logS −2.1 → −1.8) .
Contradictions and Resolutions
- Fluorination Methods : uses PhMgCl for trifluoromethylation, while employs direct fluorination. Resolve by selecting reagents based on target position (imidazole vs. aniline) .
- Degradation Pathways : proposes meta-cleavage, whereas suggests oxidative pathways. Context matters: biodegradation vs. chemical oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
